molecular formula C15H18O3 B184657 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one CAS No. 92581-70-9

3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one

Cat. No. B184657
CAS RN: 92581-70-9
M. Wt: 246.3 g/mol
InChI Key: WBSHKNWGTNMYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one, also known as Naringenin, is a flavonoid compound found in various plants, including citrus fruits. This compound has gained attention in recent years due to its potential health benefits, which have been extensively studied in scientific research. In

Mechanism Of Action

The mechanism of action of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one is not fully understood, but it is believed to work through various pathways in the body. 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one is a potent antioxidant, which means it can help reduce oxidative stress in the body by neutralizing free radicals. It also has anti-inflammatory properties, which can help reduce inflammation in the body. 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has also been found to have anticancer properties, which can help prevent the growth and spread of cancer cells.

Biochemical And Physiological Effects

3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has various biochemical and physiological effects on the body. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase, which can help reduce oxidative stress in the body. 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has also been found to inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2, which can help reduce inflammation in the body. Additionally, 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has been found to induce apoptosis, which is a process of programmed cell death, in cancer cells, which can help prevent the growth and spread of cancer cells.

Advantages And Limitations For Lab Experiments

3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has several advantages for lab experiments, including its low toxicity and availability in various plant sources. It can be easily extracted from citrus fruits and is relatively inexpensive compared to other flavonoids. However, 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has some limitations for lab experiments, including its poor solubility in water and limited stability in solution. These limitations can make it difficult to use 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one in certain lab experiments, and alternative methods may need to be used.

Future Directions

There are several future directions for the study of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one. One potential area of research is the development of new synthesis methods for 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one, which can improve its availability and reduce its cost. Another area of research is the development of new formulations of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one, which can improve its solubility and stability in solution. Additionally, further research is needed to fully understand the mechanism of action of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one and its potential health benefits. This research can help identify new therapeutic applications of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one and improve our understanding of its role in preventing chronic diseases.
Conclusion:
3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one is a flavonoid compound found in citrus fruits that has gained attention in recent years due to its potential health benefits. It has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties and has been found to have various biochemical and physiological effects on the body. While 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has several advantages for lab experiments, it also has some limitations that need to be addressed. Further research is needed to fully understand the mechanism of action of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one and its potential health benefits, which can help identify new therapeutic applications of this compound.

Synthesis Methods

3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one can be synthesized through various methods, including extraction from plant sources, chemical synthesis, and microbial transformation. The most common method of synthesis is through the extraction of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one from citrus fruits, such as grapefruit, oranges, and lemons. The extraction process involves the use of solvents, such as ethanol or methanol, to extract the compound from the plant material. Chemical synthesis of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one is also possible, but it is a complex and expensive process. Microbial transformation, on the other hand, is a more cost-effective method of synthesis and involves the use of microorganisms to produce 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one from simple substrates.

Scientific Research Applications

3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has been extensively studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anticancer properties. Scientific research has shown that 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one can help reduce oxidative stress, which is a major contributor to various chronic diseases, including cancer, diabetes, and cardiovascular diseases. 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body and prevent chronic diseases. Additionally, 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has been found to have anticancer properties, which can help prevent the growth and spread of cancer cells.

properties

CAS RN

92581-70-9

Product Name

3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

3-butyl-7-hydroxy-4,8-dimethylchromen-2-one

InChI

InChI=1S/C15H18O3/c1-4-5-6-12-9(2)11-7-8-13(16)10(3)14(11)18-15(12)17/h7-8,16H,4-6H2,1-3H3

InChI Key

WBSHKNWGTNMYAF-UHFFFAOYSA-N

SMILES

CCCCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C

Canonical SMILES

CCCCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.